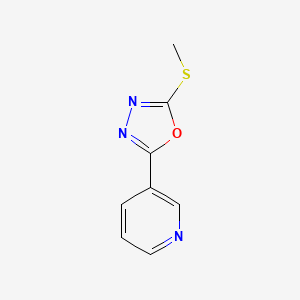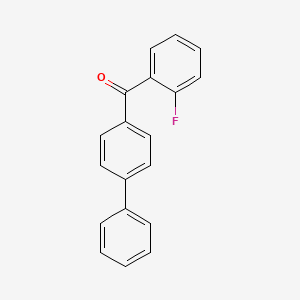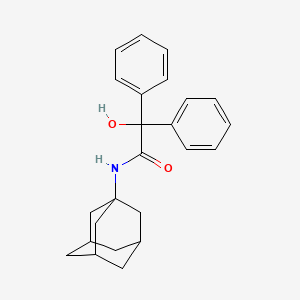![molecular formula C15H16N2O4 B7541069 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7541069.png)
3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid, also known as MPBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBC is a type of amino acid derivative that has been synthesized using various methods.
作用机制
The mechanism of action of 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid is not fully understood. However, studies have suggested that 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid may exert its antiproliferative and neuroprotective effects by modulating various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway. 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid has been found to exhibit various biochemical and physiological effects. 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid has been shown to decrease the expression of various oncogenes such as c-Myc and cyclin D1, which are involved in cell proliferation. 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid has also been found to increase the expression of tumor suppressor genes such as p53 and p21, which are involved in cell cycle arrest and apoptosis.
实验室实验的优点和局限性
3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid has several advantages and limitations for lab experiments. One of the advantages is that 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid is relatively easy to synthesize and purify. 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid also exhibits potent antiproliferative and neuroprotective effects, making it a potential candidate for drug discovery and neuroprotection. However, one of the limitations is that the mechanism of action of 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid research. One of the directions is to further elucidate the mechanism of action of 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid. This will help in optimizing its therapeutic potential and identifying potential drug targets. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid in vivo. This will help in determining the optimal dosing and administration route for 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid. Additionally, further studies are needed to determine the toxicity and safety profile of 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid.
合成方法
The synthesis of 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid involves the reaction of 5-phenyl-1,2-oxazole-3-carboxylic acid with 3-methyl-2-aminobutanoic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine (TEA) or N-methylmorpholine (NMM). The reaction yields 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid, which can be purified using various techniques such as column chromatography or recrystallization.
科学研究应用
3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid has been extensively studied for its potential applications in various fields such as drug discovery, cancer treatment, and neuroprotection. 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer cells. 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid has also been shown to protect neurons from oxidative stress-induced cell death, making it a potential candidate for neuroprotection.
属性
IUPAC Name |
3-methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9(2)13(15(19)20)16-14(18)11-8-12(21-17-11)10-6-4-3-5-7-10/h3-9,13H,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWDHBPKFHWQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=NOC(=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541001.png)

![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7541021.png)

![4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid](/img/structure/B7541032.png)
![3-[(2,5-Dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7541033.png)
![1-[[2-(4-Fluorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541041.png)




![3-methyl-2-[(3-oxo-4H-1,4-benzoxazine-6-carbonyl)amino]butanoic acid](/img/structure/B7541090.png)

